molecular formula C15H33BO3 B1594701 Tripentyl borate CAS No. 621-78-3

Tripentyl borate

Cat. No.: B1594701
CAS No.: 621-78-3
M. Wt: 272.2 g/mol
InChI Key: JLPJTCGUKOBWRJ-UHFFFAOYSA-N
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Description

Tripentyl borate is an organoboron compound that belongs to the class of borate esters It is formed by the esterification of boric acid with pentanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Tripentyl borate can be synthesized through the esterification of boric acid with pentanol. The reaction typically involves heating boric acid with an excess of pentanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound involves a continuous process where boric acid and pentanol are fed into a reactor. The reaction mixture is heated, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

    Hydrolysis: In the presence of water, this compound can hydrolyze back to boric acid and pentanol.

    Substitution: It can participate in substitution reactions where the pentyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.

    Substitution: Various alkyl or aryl halides can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: The major products can include boric acid and oxidized pentanol derivatives.

    Hydrolysis: The primary products are boric acid and pentanol.

    Substitution: The products depend on the substituents used, resulting in different borate esters.

Scientific Research Applications

Tripentyl borate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in organic synthesis for the preparation of various boron-containing compounds.

    Catalysis: this compound can act as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.

    Material Science: It is used in the development of advanced materials, including polymers and composites.

    Biological Studies: Research has explored its potential use in biological systems, particularly in the study of boron transport and metabolism.

Mechanism of Action

The mechanism of action of tripentyl borate involves its ability to form stable complexes with various substrates. The boron atom in this compound can coordinate with electron-rich species, facilitating various chemical transformations. In biological systems, it can interact with biomolecules, influencing their structure and function.

Comparison with Similar Compounds

  • Trimethyl borate
  • Triethyl borate
  • Triphenyl borate

Comparison: Tripentyl borate is unique due to its longer alkyl chains compared to trimethyl borate and triethyl borate, which can influence its solubility and reactivity. Compared to triphenyl borate, this compound has different steric and electronic properties, making it suitable for specific applications where bulkier phenyl groups might be less effective.

Properties

IUPAC Name

tripentyl borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33BO3/c1-4-7-10-13-17-16(18-14-11-8-5-2)19-15-12-9-6-3/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPJTCGUKOBWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCCCCC)(OCCCCC)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060738
Record name Boric acid (H3BO3), tripentyl ester
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Molecular Weight

272.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

621-78-3
Record name Tripentyl borate
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Record name Tripentyl borate
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Record name Tripentyl borate
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Record name Boric acid (H3BO3), tripentyl ester
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Record name Boric acid (H3BO3), tripentyl ester
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Record name Tripentyl borate
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Record name TRIPENTYL BORATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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